1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene
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Overview
Description
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6Br2F3O2 It is a derivative of benzene, where two bromine atoms, a methoxymethoxy group, and a trifluoromethyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the methoxymethoxy and trifluoromethyl groups. One common method involves the following steps:
Bromination: The precursor benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Methoxymethoxylation: The brominated intermediate is then reacted with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethoxy group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper (Cu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene depends on its specific application
Electrophilic Substitution: The bromine atoms can act as electrophiles, facilitating substitution reactions with nucleophiles.
Oxidation-Reduction: The methoxymethoxy group can undergo oxidation or reduction, altering the compound’s reactivity and interactions.
Trifluoromethyl Group: The trifluoromethyl group can enhance the compound’s lipophilicity and stability, affecting its biological activity and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-(methoxymethoxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,3-Dibromo-5-(trifluoromethyl)benzene: Lacks the methoxymethoxy group, affecting its solubility and reactivity.
1,3-Dibromo-2,4,6-trimethylbenzene: Contains methyl groups instead of methoxymethoxy and trifluoromethyl groups, leading to different steric and electronic effects.
Uniqueness
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene is unique due to the presence of both methoxymethoxy and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, stability, and reactivity. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H7Br2F3O2 |
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Molecular Weight |
363.95 g/mol |
IUPAC Name |
1,3-dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7Br2F3O2/c1-15-4-16-8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,4H2,1H3 |
InChI Key |
CWUPVQAFPBMLJT-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1Br)C(F)(F)F)Br |
Origin of Product |
United States |
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